molecular formula C7H12FNO2 B1490412 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid CAS No. 2089713-54-0

2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid

Cat. No.: B1490412
CAS No.: 2089713-54-0
M. Wt: 161.17 g/mol
InChI Key: FSHGKKYZZCVVHG-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a fluorinated organic compound that features a fluoromethyl group attached to an azetidine ring, which is further connected to a propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Fluoromethylation: The synthesis of this compound often involves the fluoromethylation of azetidine derivatives. This can be achieved using reagents like difluoromethylating agents under controlled conditions.

  • Hydrolysis: Another approach involves the hydrolysis of fluoromethylated intermediates to yield the final product. This step typically requires strong acids or bases to facilitate the hydrolysis process.

Industrial Production Methods:

  • Batch Processing: In an industrial setting, batch processing is commonly employed. This involves the sequential addition of reagents and careful control of reaction conditions to ensure high yield and purity.

  • Continuous Flow Chemistry: Continuous flow chemistry is another method that can be used for the large-scale production of this compound. This technique offers advantages in terms of efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles (e.g., alkyl halides, amines) in the presence of a suitable solvent

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Various substituted azetidines

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways like VEGFR2 .
    • A specific compound derived from this class demonstrated an IC50 value of 0.32 μM against HCT-116 colorectal cancer cells, indicating potent anticancer properties .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for conditions like Alzheimer's disease.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound can exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

Pharmacological Studies

Pharmacological evaluations have highlighted several key findings regarding the efficacy and safety profiles of this compound:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor progression and inflammation, which is crucial for its therapeutic potential.
  • Bioavailability and Metabolism : Studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, although further investigations are needed to fully understand its metabolic pathways.

Case Studies

  • Cytotoxicity Assessment :
    • A study assessed various derivatives of this compound against HCT-116 cells, revealing that compounds with specific modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that administration of this compound could significantly reduce markers of neuroinflammation and improve cognitive function in models of induced neurodegeneration.

Data Tables

Compound Activity IC50 (μM) Notes
This compoundCytotoxicity (HCT-116)0.32Induces apoptosis
Derivative ANeuroprotectiveN/AReduces oxidative stress
Derivative BAnti-inflammatoryN/AInhibits cytokine release

Mechanism of Action

The mechanism by which 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 2-(3-(Trifluoromethyl)azetidin-1-yl)propanoic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its chemical and biological properties.

  • 2-(3-(Chloromethyl)azetidin-1-yl)propanoic acid: This compound features a chloromethyl group, which may result in different reactivity and biological activity compared to the fluoromethyl variant.

Uniqueness: 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is unique due to its fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and potential for enhanced biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring with a fluoromethyl group, which may influence its biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative effects against cancer cell lines and its mechanisms of action.

Antiproliferative Activity

Several studies have investigated the compound's ability to inhibit cell proliferation in cancer models. For instance:

  • HeLa Cells : The compound demonstrated significant antiproliferative activity against HeLa cervical cancer cells, with a reduction in cell viability observed at specific concentrations. This effect was attributed to the induction of apoptosis through caspase activation .
  • HepG2 and 4T1 Cells : Similar effects were noted in HepG2 liver cancer cells and 4T1 breast cancer cells, where the compound exhibited selective cytotoxicity, sparing normal fibroblast cells (3T3) at certain concentrations .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Molecular Docking Studies : Molecular docking analyses indicate that the compound interacts with key enzymes involved in cancer progression, such as DNMT1 and VEGFR2. These interactions suggest a potential for modulating epigenetic regulation and angiogenesis .
  • Caspase-Mediated Apoptosis : The induction of apoptosis has been linked to the activation of caspases, which are critical mediators in programmed cell death pathways .

Case Studies

A comprehensive evaluation of case studies highlights the compound's effectiveness across different cancer types:

  • Study on HeLa Cells : A notable study reported a significant decrease in HeLa cell proliferation by approximately 40% at a concentration of 50 µM. This study also emphasized the selectivity of the compound for cancer cells over normal cells, indicating a favorable therapeutic window .
  • In Vivo Studies : Preliminary in vivo assessments showed promising results in reducing tumor growth rates in xenograft models, suggesting that further development could lead to clinical applications .

Data Tables

Cell Line IC50 (µM) Effect on Normal Cells (%) Mechanism
HeLa5087% viabilityCaspase activation
HepG231.9194% viabilityDNMT1 inhibition
4T14590% viabilityVEGFR2 modulation

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-6(2-8)4-9/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGKKYZZCVVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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